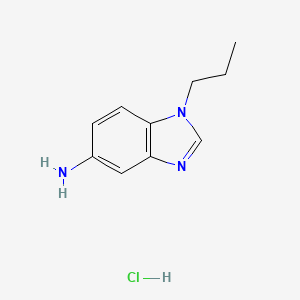

1-Propyl-1H-benzimidazol-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

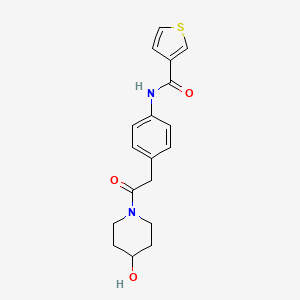

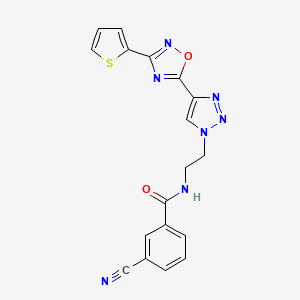

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound with the molecular formula C10H13N3.ClH . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

The SMILES string for 1-Propyl-1H-benzimidazol-5-amine hydrochloride isNC1=CC=C2C(N=CN2CCC)=C1.Cl . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. A study found that novel benzimidazole derivatives, such as 2-aminomethyl benzimidazole and its analogs, prevent mild steel from corrosion in acidic media by adsorbing on the steel surface and forming insoluble complexes with ferrous species. The inhibition efficiency increases with the number of benzimidazole segments in the molecules, highlighting their potential application in protecting metals from corrosion (Yongming Tang et al., 2013).

Anticancer Compounds

- Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and studied for their potential as anticancer compounds. These complexes exhibit activity against several cancer cell lines, comparable to cisplatin, indicating their significance in the development of new chemotherapy drugs (N. T. A. Ghani & A. Mansour, 2011).

Antimicrobial and Cytotoxic Activity

- Benzimidazole derivatives have also been synthesized for their antimicrobial and cytotoxic activities. Certain derivatives exhibited good antibacterial activity, and some showed significant cytotoxic activity in vitro, suggesting their utility in developing new antimicrobial agents and studying their mechanisms of action on cellular structures (M. Noolvi et al., 2014).

Organic Synthesis Methodologies

- Innovative synthesis methods for benzimidazole derivatives have been explored, including one-pot reactions using hydrogen peroxide and hydrohalic acid for selective dichlorination and dibromination of fused benzimidazoles. Such methodologies underscore the versatility of benzimidazole derivatives in organic synthesis, offering efficient routes to a variety of structurally complex compounds (M. Gurry et al., 2015).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Propiedades

IUPAC Name |

1-propylbenzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFAWNBDPQWKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2664046.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)

![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)